Cas no 1024795-93-4 (ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate)

ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate structure
1024795-93-4 structure
商品名:ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate
CAS番号:1024795-93-4
MF:C16H18FN3O2
メガワット:303.331427097321
MDL:MFCD00245734
CID:4568421

ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate 化学的及び物理的性質

名前と識別子

    • VUXDOBQDOXGLEA-OUKQBFOZSA-N
    • ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate
    • MDL: MFCD00245734
    • インチ: 1S/C16H18FN3O2/c1-2-22-16(21)13(11-18)12-19-7-9-20(10-8-19)15-5-3-14(17)4-6-15/h3-6,12H,2,7-10H2,1H3/b13-12+
    • InChIKey: VUXDOBQDOXGLEA-OUKQBFOZSA-N
    • ほほえんだ: C(/C#N)(\C(OCC)=O)=C/N1CCN(CC1)C1C=CC(=CC=1)F

計算された属性

  • せいみつぶんしりょう: 303.138305g/mol
  • どういたいしつりょう: 303.138305g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 455
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 1
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • ぶんしりょう: 303.33g/mol
  • トポロジー分子極性表面積: 56.6Ų

ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB162019-5 g
Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate
1024795-93-4
5g
€377.50 2023-05-08
abcr
AB162019-10g
Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate; .
1024795-93-4
10g
€482.50 2024-06-10
abcr
AB162019-5g
Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate; .
1024795-93-4
5g
€377.50 2024-06-10
abcr
AB162019-1g
Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate; .
1024795-93-4
1g
€211.30 2024-06-10
Ambeed
A961202-1g
Ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate
1024795-93-4 90%
1g
$348.0 2024-08-02
A2B Chem LLC
AI86354-5mg
ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate
1024795-93-4 >90%
5mg
$215.00 2024-01-05
A2B Chem LLC
AI86354-10mg
ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate
1024795-93-4 >90%
10mg
$241.00 2024-01-05
A2B Chem LLC
AI86354-1mg
ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate
1024795-93-4 >90%
1mg
$202.00 2024-01-05
abcr
AB162019-1 g
Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate
1024795-93-4
1g
€211.30 2023-05-08
abcr
AB162019-10 g
Ethyl 2-cyano-3-(4-(4-fluorophenyl)piperazinyl)prop-2-enoate
1024795-93-4
10g
€482.50 2023-05-08

ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate 関連文献

ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoateに関する追加情報

Comprehensive Overview of Ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate (CAS No. 1024795-93-4)

Ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate (CAS No. 1024795-93-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This compound belongs to the class of cyanoacrylate derivatives, which are known for their versatile reactivity and utility in synthetic chemistry. The presence of a 4-(4-fluorophenyl)piperazine moiety in its structure makes it particularly interesting for studies targeting central nervous system (CNS) interactions and receptor modulation.

In recent years, researchers have explored the potential of ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate in the development of novel bioactive molecules. Its piperazine and fluorophenyl groups are often associated with pharmacological activity, particularly in the context of neurotransmitter regulation and enzyme inhibition. This has led to increased interest in its synthesis and characterization, as evidenced by the growing number of publications and patents referencing CAS No. 1024795-93-4.

The compound's cyanoacrylate functionality also makes it a valuable intermediate in organic synthesis. Chemists frequently utilize such structures to construct more complex molecules, including heterocyclic compounds and peptide mimetics. Its electron-withdrawing properties and conjugated double bond system contribute to its reactivity, enabling diverse transformations under mild conditions. This versatility aligns with current trends in green chemistry and sustainable synthesis, where efficiency and atom economy are prioritized.

From a drug discovery perspective, ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate offers a promising scaffold for designing small-molecule therapeutics. Its structural motifs are commonly found in compounds targeting G-protein-coupled receptors (GPCRs) and kinase pathways, which are hot topics in modern precision medicine. Researchers are particularly intrigued by its potential to modulate dopaminergic and serotonergic systems, given the prevalence of piperazine-based drugs in psychiatry and neurology.

The analytical characterization of CAS No. 1024795-93-4 typically involves advanced techniques such as nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. These methods confirm the compound's E-configuration around the double bond and provide insights into its molecular conformation and intermolecular interactions. Such detailed structural information is crucial for understanding its structure-activity relationships (SAR) and optimizing its properties for specific applications.

In the context of medicinal chemistry optimization, derivatives of ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate are being investigated for improved pharmacokinetic profiles and target selectivity. The fluorine atom in its structure is particularly noteworthy, as fluorination strategies have become a cornerstone in drug design to enhance metabolic stability and membrane permeability. This aligns with the pharmaceutical industry's focus on developing next-generation therapeutics with enhanced efficacy and safety profiles.

Beyond pharmaceutical applications, CAS No. 1024795-93-4 has shown promise in materials science. Its conjugated system and polar functional groups make it a candidate for developing organic semiconductors and photoactive materials. Researchers are exploring its potential in optoelectronic devices, where its electron-transport properties could be harnessed for energy conversion applications. This multidisciplinary relevance underscores the compound's importance in advancing both life sciences and technological innovations.

Quality control and scale-up synthesis of ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate present interesting challenges for process chemists. The compound's stereochemical integrity must be maintained during production, requiring optimized reaction conditions and purification protocols. Recent advances in continuous flow chemistry and catalytic methods offer potential solutions to these challenges, reflecting the broader shift toward industrial-scale sustainable chemistry practices.

The safety profile and toxicological assessment of CAS No. 1024795-93-4 remain active areas of investigation. While not classified as hazardous under standard regulations, proper handling procedures should be followed when working with this compound in laboratory settings. Researchers emphasize the importance of structure-based toxicity prediction models to evaluate its biological compatibility early in development pipelines, a practice that has become increasingly important in preclinical research.

Looking ahead, ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate continues to be a subject of intense study across multiple disciplines. Its unique combination of pharmacophoric elements and synthetic versatility positions it as a valuable tool for addressing current challenges in chemical biology and therapeutic development. As research progresses, we anticipate new discoveries that will further elucidate its potential and expand its applications in science and technology.

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Amadis Chemical Company Limited
(CAS:1024795-93-4)ethyl (2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enoate
A1098960
清らかである:99%
はかる:1g
価格 ($):313.0